Cas no 1780855-64-2 (1-2-(2,6-difluoro-3-methylphenyl)ethylcyclopropan-1-amine)
1-2-(2,6-difluoro-3-methylphenyl)ethylcyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-2-(2,6-difluoro-3-methylphenyl)ethylcyclopropan-1-amine
- 1780855-64-2
- 1-[2-(2,6-difluoro-3-methylphenyl)ethyl]cyclopropan-1-amine
- EN300-1785309
-
- Inchi: 1S/C12H15F2N/c1-8-2-3-10(13)9(11(8)14)4-5-12(15)6-7-12/h2-3H,4-7,15H2,1H3
- InChI Key: QAPQOFGEONOCPS-UHFFFAOYSA-N
- SMILES: FC1C(C)=CC=C(C=1CCC1(CC1)N)F
Computed Properties
- Exact Mass: 211.11725581g/mol
- Monoisotopic Mass: 211.11725581g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 26Ų
1-2-(2,6-difluoro-3-methylphenyl)ethylcyclopropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1785309-0.05g |
1-[2-(2,6-difluoro-3-methylphenyl)ethyl]cyclopropan-1-amine |
1780855-64-2 | 0.05g |
$1056.0 | 2023-09-19 | ||
| Enamine | EN300-1785309-0.1g |
1-[2-(2,6-difluoro-3-methylphenyl)ethyl]cyclopropan-1-amine |
1780855-64-2 | 0.1g |
$1106.0 | 2023-09-19 | ||
| Enamine | EN300-1785309-0.25g |
1-[2-(2,6-difluoro-3-methylphenyl)ethyl]cyclopropan-1-amine |
1780855-64-2 | 0.25g |
$1156.0 | 2023-09-19 | ||
| Enamine | EN300-1785309-0.5g |
1-[2-(2,6-difluoro-3-methylphenyl)ethyl]cyclopropan-1-amine |
1780855-64-2 | 0.5g |
$1207.0 | 2023-09-19 | ||
| Enamine | EN300-1785309-1.0g |
1-[2-(2,6-difluoro-3-methylphenyl)ethyl]cyclopropan-1-amine |
1780855-64-2 | 1g |
$1256.0 | 2023-06-02 | ||
| Enamine | EN300-1785309-2.5g |
1-[2-(2,6-difluoro-3-methylphenyl)ethyl]cyclopropan-1-amine |
1780855-64-2 | 2.5g |
$2464.0 | 2023-09-19 | ||
| Enamine | EN300-1785309-5.0g |
1-[2-(2,6-difluoro-3-methylphenyl)ethyl]cyclopropan-1-amine |
1780855-64-2 | 5g |
$3645.0 | 2023-06-02 | ||
| Enamine | EN300-1785309-10.0g |
1-[2-(2,6-difluoro-3-methylphenyl)ethyl]cyclopropan-1-amine |
1780855-64-2 | 10g |
$5405.0 | 2023-06-02 | ||
| Enamine | EN300-1785309-1g |
1-[2-(2,6-difluoro-3-methylphenyl)ethyl]cyclopropan-1-amine |
1780855-64-2 | 1g |
$1256.0 | 2023-09-19 | ||
| Enamine | EN300-1785309-5g |
1-[2-(2,6-difluoro-3-methylphenyl)ethyl]cyclopropan-1-amine |
1780855-64-2 | 5g |
$3645.0 | 2023-09-19 |
1-2-(2,6-difluoro-3-methylphenyl)ethylcyclopropan-1-amine Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 1-2-(2,6-difluoro-3-methylphenyl)ethylcyclopropan-1-amine
Introduction to 1-2-(2,6-difluoro-3-methylphenyl)ethylcyclopropan-1-amine and Its Significance in Modern Chemical Research
1-2-(2,6-difluoro-3-methylphenyl)ethylcyclopropan-1-amine, with the CAS number 1780855-64-2, represents a compound of considerable interest in the realm of pharmaceutical and chemical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of both difluoro and methylphenyl substituents contributes to its unique chemical properties, making it a subject of extensive study in synthetic chemistry and medicinal chemistry.
The cyclopropan ring in this compound introduces a degree of rigidity that can influence the molecule's biological activity. This structural motif is often employed in drug design to enhance binding affinity and selectivity. The ethylcyclopropan-1-amine moiety further adds to the complexity, offering a potential site for further functionalization. Such structural features are critical in determining the compound's pharmacokinetic behavior and its interaction with biological targets.
In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved bioavailability. The incorporation of difluoro groups into pharmaceutical molecules has been shown to modulate their pharmacological properties effectively. For instance, studies have demonstrated that fluorine atoms can increase the lipophilicity of a molecule, thereby facilitating its penetration across biological membranes. This characteristic is particularly valuable in the design of drugs that require systemic delivery.
The methylphenyl substituent in 1-2-(2,6-difluoro-3-methylphenyl)ethylcyclopropan-1-amine also plays a significant role in its overall behavior. This aromatic ring system is known for its ability to engage in π-stacking interactions with biological targets, which can enhance binding affinity. Additionally, the methyl group provides steric hindrance that can be exploited to optimize receptor binding kinetics. These features make the compound a promising candidate for further investigation in drug discovery.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy. Molecular modeling techniques, such as molecular dynamics simulations and quantum mechanical calculations, have been instrumental in understanding the interactions between 1-2-(2,6-difluoro-3-methylphenyl)ethylcyclopropan-1-amine and its potential targets. These studies have revealed insights into how structural modifications can influence pharmacological outcomes, providing a rational basis for designing more effective therapeutic agents.
The synthesis of 1-2-(2,6-difluoro-3-methylphenyl)ethylcyclopropan-1-amine presents unique challenges due to its complex structure. However, recent developments in synthetic methodologies have made it more feasible to access such molecules. Transition metal-catalyzed reactions, including cross-coupling reactions and cyclopropanation processes, have been particularly useful in constructing the desired framework. These advances have not only facilitated the preparation of this compound but also opened up new avenues for exploring related structures.
In conclusion, 1-2-(2,6-difluoro-3-methylphenyl)ethylcyclopropan-1-amine represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features and the presence of key functional groups make it an attractive candidate for further exploration. As our understanding of molecular interactions continues to evolve, compounds like this one are likely to play a crucial role in the development of novel therapeutic strategies.
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